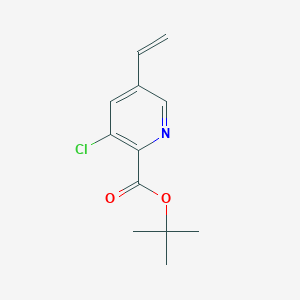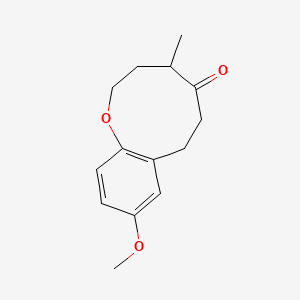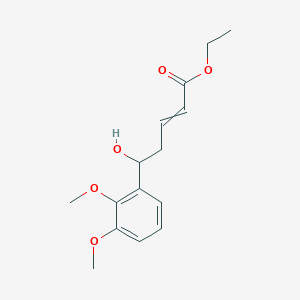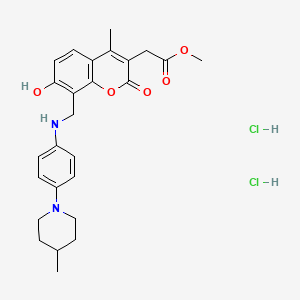
6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the benzothiazole family, which is characterized by a fused benzene and thiazole ring system. The presence of methyl, phenyl, and methylsulfanyl groups further enhances its chemical properties and reactivity.
准备方法
The synthesis of 6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core. Subsequent functionalization steps introduce the methyl, phenyl, and methylsulfanyl groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar compounds to 6,7-Dimethyl-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile include other benzothiazole derivatives, such as:
- 6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride
- 6,7-Dimethyl-3,5,6,7-tetrahydrotetrazolo[1,5-b][1,2,4]triazine
- 6,7-Dimethyl-5-methylsulfanyl-2H-benzo[f]benzotriazole-4,9-dione These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of methyl, phenyl, and methylsulfanyl groups in this compound contributes to its distinct chemical properties and potential uses.
属性
CAS 编号 |
918801-30-6 |
|---|---|
分子式 |
C17H14N2S2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
6,7-dimethyl-5-methylsulfanyl-2-phenyl-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C17H14N2S2/c1-10-11(2)16-14(13(9-18)15(10)20-3)19-17(21-16)12-7-5-4-6-8-12/h4-8H,1-3H3 |
InChI 键 |
JTVSUHFUWBBNKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C2=C1SC(=N2)C3=CC=CC=C3)C#N)SC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid](/img/structure/B12639472.png)
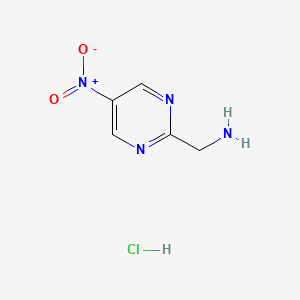

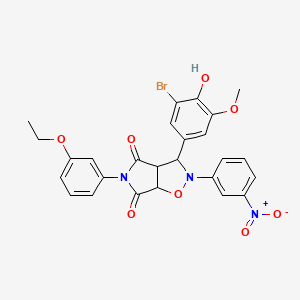
![N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide](/img/structure/B12639488.png)
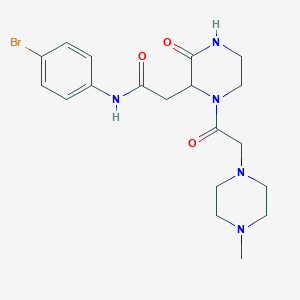
![2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)
![4-[1-Amino-2-(2-phenoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12639513.png)
